molecular formula C18H25FN4O2 B1162959 AB-PINACA N-(2-fluoropentyl) isomer

AB-PINACA N-(2-fluoropentyl) isomer

Cat. No.: B1162959
M. Wt: 348.4
InChI Key: VKIBZLGSWZHFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-PINACA N-(2-fluoropentyl) isomer is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. This compound is characterized by the addition of a fluorine atom at the two position of the pentyl chain, which distinguishes it from its parent compound, AB-PINACA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AB-PINACA N-(2-fluoropentyl) isomer involves the reaction of 1H-indazole-3-carboxylic acid with 2-fluoropentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a suitable amine, such as 1-amino-3-methyl-1-oxobutan-2-yl, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

AB-PINACA N-(2-fluoropentyl) isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AB-PINACA N-(2-fluoropentyl) isomer is primarily used in forensic and toxicological research to study the effects and metabolism of synthetic cannabinoids. It is also used in the development of analytical methods for the detection of synthetic cannabinoids in biological samples. Additionally, it serves as a reference standard in the calibration of analytical instruments .

Mechanism of Action

AB-PINACA N-(2-fluoropentyl) isomer exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release. The compound’s high affinity for these receptors contributes to its potent psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the two position of the pentyl chain in AB-PINACA N-(2-fluoropentyl) isomer enhances its binding affinity to cannabinoid receptors, making it more potent than its parent compound, AB-PINACA. This structural modification also affects its metabolic stability and pharmacokinetic properties .

Properties

Molecular Formula

C18H25FN4O2

Molecular Weight

348.4

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C18H25FN4O2/c1-4-7-12(19)10-23-14-9-6-5-8-13(14)16(22-23)18(25)21-15(11(2)3)17(20)24/h5-6,8-9,11-12,15H,4,7,10H2,1-3H3,(H2,20,24)(H,21,25)

InChI Key

VKIBZLGSWZHFJD-UHFFFAOYSA-N

SMILES

CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N)F

Synonyms

AB-PINACA N-(2-fluoropentyl) analog; 2-fluoro AB-PINACA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AB-PINACA N-(2-fluoropentyl) isomer
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